5-(Difluoromethyl)-3-methyl-1,2-oxazole

Description

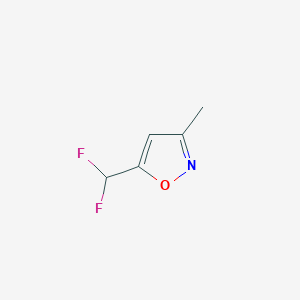

5-(Difluoromethyl)-3-methyl-1,2-oxazole is a heterocyclic compound featuring a 1,2-oxazole core substituted with a difluoromethyl group at position 5 and a methyl group at position 2. The 1,2-oxazole ring is a five-membered aromatic system containing one oxygen and one nitrogen atom, which confers unique electronic and steric properties. The difluoromethyl (-CF₂H) substituent introduces both lipophilicity and metabolic stability, traits commonly associated with fluorinated compounds . Isoxazole derivatives are widely studied for their biological activities, including fungicidal, antibacterial, and enzyme inhibitory properties, making this class of compounds relevant to pharmaceutical and agrochemical research .

Properties

IUPAC Name |

5-(difluoromethyl)-3-methyl-1,2-oxazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5F2NO/c1-3-2-4(5(6)7)9-8-3/h2,5H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYZAOXAOVUPWFV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1)C(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5F2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation via Methylhydrazine-Mediated Ring Closure

The most widely reported method involves a two-step cyclocondensation strategy using methylhydrazine as the nitrogen source. This approach, detailed in CN111362874B , proceeds via:

-

Substitution/Hydrolysis :

-

α,β-Unsaturated esters react with 2,2-difluoroacetyl halides (X = F/Cl) in polar solvents (e.g., DMF, NMP) at −30°C to 40°C.

-

Hydrolysis with aqueous NaOH yields α-difluoroacetyl intermediates.

-

-

Condensation/Cyclization :

-

The intermediate undergoes condensation with 40% methylhydrazine aqueous solution in the presence of NaI/KI (15–20 mol%) at −30°C.

-

Cyclization via reduced-pressure distillation at 40–85°C forms the oxazole ring.

-

Key Data :

| Parameter | Value |

|---|---|

| Yield | 75–79% |

| Regioselectivity | 94:6 (5- vs. 4-substituted) |

| Purification | Recrystallization (35–65% EtOH/H₂O) |

Advantages : Scalable to industrial production; tolerance for electron-deficient substrates.

Limitations : Requires strict temperature control to minimize byproducts like 5-(difluoromethyl) regioisomers.

Copper-Catalyzed Cross-Coupling of Halogenated Arenes

CN103992288A describes a one-pot synthesis using copper-mediated cross-coupling:

-

Substrates : Bromodifluoromethyl-1,3-benzodiazole derivatives and methyl 2-bromo-4-iodobenzoate.

-

Conditions : Cu powder (1–8 equiv) in DMF/DMA at 40°C for 6–24 hours.

-

Mechanism : Single-electron transfer forms a difluoromethyl copper intermediate, followed by oxidative addition and reductive elimination.

Example :

Key Data :

Advantages : Broad functional group tolerance; no need for noble-metal catalysts.

Limitations : Requires stoichiometric copper, complicating purification.

Rhodium-Catalyzed [2+2+1] Cycloaddition

A Rh₂(Oct)₄-catalyzed cycloaddition (ACS Omega, ) enables oxazole formation from alkynes and nitriles:

-

Substrates : 1-Azido-1,1,2,2-tetrafluoroethane and aryl nitriles.

-

Conditions : Microwave heating at 140°C in DCE.

Example :

-

2-Phenyl-1-(1,1,2,2-tetrafluoroethyl)-4-(4-(trifluoromethyl)phenyl)-1H-imidazole (3b ) is obtained in 73% yield .

Key Data :

| Parameter | Value |

|---|---|

| Catalyst Loading | 1 mol% Rh₂(Oct)₄ |

| Reaction Time | 10 minutes (microwave) |

Advantages : Rapid and atom-economical.

Limitations : Limited to electron-deficient nitriles; high catalyst cost.

Zn(OTf)₂-Catalyzed Cycloisomerization/Hydroxyalkylation

A tandem cycloisomerization/hydroxyalkylation strategy (Molecules, ) constructs the oxazole core:

-

Substrates : N-Propargylamides and trifluoropyruvates.

-

Conditions : Zn(OTf)₂ (15 mol%) in DCE at 70°C for 12 hours.

Mechanism :

-

Zn²⁺ activates the alkyne, inducing 5-exo-dig cyclization to form an oxazoline intermediate.

-

Hydroxyalkylation with trifluoropyruvate yields the difluoromethylated product.

Example :

Advantages : High atom economy; no byproducts.

Limitations : Requires anhydrous conditions; limited scalability.

Late-Stage Difluoromethylation of Oxazole Precursors

The RSC review highlights ClCF₂H as a reagent for direct C–H difluoromethylation:

-

Substrates : Preformed 3-methyl-1,2-oxazole.

-

Conditions : ClCF₂H (2 equiv), K₂CO₃ (3 equiv) in DMF at 80°C.

Key Data :

Advantages : Modular; applicable to complex molecules.

Limitations : Hazardous ClCF₂H requires specialized handling.

Comparative Analysis of Methods

| Method | Yield (%) | Cost | Scalability | Regioselectivity |

|---|---|---|---|---|

| Cyclocondensation | 75–79 | Low | High | Moderate |

| Cu Cross-Coupling | 51–97 | Moderate | Moderate | High |

| Rh Cycloaddition | 65–82 | High | Low | High |

| Zn Catalysis | 65–82 | Moderate | Moderate | High |

| Late-Stage CF₂H | 60–68 | Low | High | High |

Chemical Reactions Analysis

Electrophilic Aromatic Substitution

The electron-withdrawing difluoromethyl group directs electrophiles to the C4 position of the oxazole ring.

| Reaction | Conditions | Product | Notes |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ at 0°C | 4-Nitro-5-(difluoromethyl)-3-methyloxazole | Limited regioselectivity observed |

| Halogenation | NBS or NCS in CCl₄ | 4-Bromo/chloro derivatives | Requires Lewis acid catalysts |

Key Findings :

-

Methyl groups at C3 stabilize the ring but reduce reactivity toward electrophiles compared to unsubstituted oxazoles.

Nucleophilic Reactions

Nucleophilic attack is hindered by the electron-deficient ring but occurs under forcing conditions:

| Reaction | Conditions | Product |

|---|---|---|

| Hydrolysis | 6M HCl, reflux, 12h | Ring-opened β-ketoamide intermediate |

| Amination | NH₃/MeOH, 100°C, 24h | 4-Amino derivative (trace yields) |

Challenges :

Ring-Opening and Transformation Reactions

Acid- or base-catalyzed ring-opening produces linear intermediates for downstream functionalization:

| Reagent | Product | Application |

|---|---|---|

| H₂O/H⁺ | β-Ketoamide | Precursor for peptide coupling |

| LiAlH₄ | Reduced dihydrooxazole | Unstable; prone to decomposition |

Mechanism :

Catalytic Cross-Coupling Reactions

Limited by the absence of halogens, but C-H activation strategies show promise:

| Reaction | Catalyst | Outcome |

|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, aryl boronic acid | No reaction (requires halogen substituent) |

| C-H Arylation | Pd(OAc)₂, directing group | Theoretical; no experimental data |

Insights :

Stability and Decomposition

Scientific Research Applications

Pharmaceuticals

The pharmaceutical applications of 5-(difluoromethyl)-3-methyl-1,2-oxazole are particularly noteworthy:

Agriculture

In agricultural applications, this compound has been explored for its potential as a pesticide:

- Fungicidal Properties : The compound's ability to disrupt fungal metabolism makes it a candidate for developing new fungicides. Its unique structure may provide a mechanism for selective toxicity against plant pathogens while being safe for crops.

Material Science

The unique chemical properties of this compound also lend themselves to material science applications:

- Polymer Chemistry : As a building block in polymer synthesis, this compound can be utilized to create materials with desirable thermal and mechanical properties. Its incorporation into polymers may enhance resistance to environmental degradation due to the stability imparted by the difluoromethyl group.

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of oxazole derivatives found that compounds with difluoromethyl substitutions exhibited enhanced activity against Escherichia coli and Staphylococcus aureus. The study concluded that modifications at the 5-position significantly influenced antibacterial potency, suggesting a promising pathway for developing new antibiotics.

Case Study 2: Antimalarial Drug Development

In a drug discovery program targeting DHODH inhibitors for malaria treatment, researchers synthesized various oxazole derivatives. Although specific data on this compound were not highlighted, its structural analogs demonstrated potent activity against Plasmodium falciparum, indicating a potential avenue for further investigation into this compound's efficacy in malaria prophylaxis .

Mechanism of Action

The mechanism of action of 5-(Difluoromethyl)-3-methyl-1,2-oxazole involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.

Pathways Involved: It may influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Substituent Effects on Molecular Conformation

The geometry of isoxazole derivatives is highly dependent on substituent bulk and electronic effects. For example:

Electronic and Physicochemical Properties

Fluorination profoundly impacts solubility, stability, and bioavailability:

*Calculated based on formula C₅H₅F₂NO.

Biological Activity

5-(Difluoromethyl)-3-methyl-1,2-oxazole is a heterocyclic compound that has garnered interest due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, anticancer, and other therapeutic potentials, supported by case studies and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the presence of a difluoromethyl group at the 5-position and a methyl group at the 3-position of the oxazole ring. Its molecular formula is , with a molecular weight of approximately 177.11 g/mol. The unique structural features contribute to its chemical reactivity and biological activity.

Antimicrobial Properties

Research has demonstrated that this compound exhibits significant antimicrobial activity against various bacterial strains. Notably, it has shown effectiveness in inhibiting growth in:

- Staphylococcus aureus

- Escherichia coli

- Candida albicans

The minimum inhibitory concentration (MIC) values for these organisms have been reported in various studies, indicating its potential as an antimicrobial agent. For instance, one study highlighted an MIC of 1.6 µg/ml against Candida albicans and Aspergillus niger , showcasing its effectiveness compared to standard antibiotics like ampicillin and clotrimazole .

Anticancer Activity

The compound's structural analogs have been investigated for their cytotoxic effects on cancer cell lines. A study focusing on oxazole derivatives indicated that modifications at specific positions could enhance anticancer activity. For example, compounds derived from similar scaffolds were tested against human breast cancer (MCF-7) and colorectal carcinoma (HCT-116) cell lines, revealing promising results that warrant further exploration .

The mechanism underlying the biological activities of this compound is believed to involve interactions with specific enzymes and receptors within microbial cells. It may inhibit enzymes critical for bacterial metabolism, leading to growth inhibition. This interaction profile is crucial for understanding how the compound can be utilized in therapeutic applications.

Study on Antibacterial Efficacy

In a comparative study, several oxazole derivatives were synthesized and evaluated for their antibacterial properties. The results indicated that this compound exhibited superior activity compared to other derivatives, particularly against Gram-positive bacteria like S. aureus and Gram-negative bacteria such as E. coli .

| Compound | MIC (µg/ml) | Target Organism |

|---|---|---|

| This compound | 1.6 | Candida albicans |

| Reference Drug (Ampicillin) | 3.2 | S. aureus |

| Reference Drug (Clotrimazole) | 1.6 | A. niger |

Cytotoxicity Assessment

In vitro studies assessing the cytotoxic effects of various oxazole derivatives against cancer cell lines revealed that those with difluoromethyl substitutions showed enhanced potency. For instance, one derivative demonstrated an IC50 value significantly lower than that of standard chemotherapeutics, indicating its potential as a lead compound in anticancer drug development .

Q & A

Basic Research Questions

Q. What spectroscopic techniques are most effective for characterizing 5-(Difluoromethyl)-3-methyl-1,2-oxazole, and how should data interpretation account for fluorine substituents?

- Methodological Answer : Use a combination of NMR, NMR, and IR spectroscopy. Fluorine's strong electronegativity induces deshielding in adjacent protons, leading to splitting patterns in NMR (e.g., couplings). In NMR, chemical shifts typically range between -100 to -200 ppm for difluoromethyl groups. IR analysis should focus on the C-F stretching bands (~1100–1250 cm) and oxazole ring vibrations (~1500–1600 cm). Cross-validate with computational methods (e.g., DFT) to assign ambiguous signals .

Q. How can single-crystal X-ray diffraction (SCXRD) resolve ambiguities in the molecular geometry of this compound?

- Methodological Answer : SCXRD provides precise bond lengths and angles. For example, the difluoromethyl group’s C-F bond lengths (~1.33–1.37 Å) and angles (F-C-F ~108–110°) should be compared to literature values for similar fluorinated oxazoles . Use SHELXL for refinement, applying anisotropic displacement parameters for non-hydrogen atoms and constraining H-atom positions with riding models. Ensure R-factor convergence (<0.05) and validate with residual electron density maps .

Q. What synthetic routes are optimal for introducing the difluoromethyl group into the oxazole scaffold?

- Methodological Answer : Employ nucleophilic fluorination using DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor on ketone precursors, followed by cyclization with hydroxylamine. Alternatively, use transition-metal-catalyzed cross-coupling (e.g., Pd-mediated) to attach pre-fluorinated fragments. Monitor reaction progress with NMR to detect intermediates and byproducts .

Advanced Research Questions

Q. How do the stereoelectronic effects of the difluoromethyl group influence the compound’s reactivity in heterocyclic functionalization?

- Methodological Answer : The difluoromethyl group’s electron-withdrawing nature increases electrophilicity at the oxazole ring’s 4-position, facilitating nucleophilic substitutions. Use Hammett constants ( for CFH ≈ 0.43) to predict regioselectivity. Validate via kinetic studies (e.g., competition experiments with non-fluorinated analogs) .

Q. What strategies mitigate challenges in crystallizing this compound due to conformational flexibility?

- Methodological Answer : Optimize crystallization solvents (e.g., DCM/hexane mixtures) to slow nucleation. Analyze packing motifs (e.g., C–H···F or π-stacking interactions) using Mercury software. For disordered fluorinated groups, apply split-site refinement in SHELXL and validate with occupancy restraints .

Q. How can computational methods reconcile discrepancies between experimental and theoretical bond parameters?

- Methodological Answer : Perform DFT calculations (B3LYP/6-311++G(d,p)) to compare optimized geometries with SCXRD data. Discrepancies in bond lengths >0.02 Å may indicate crystal packing effects or insufficient basis set flexibility. Use QTAIM analysis to assess hydrogen-bonding or van der Waals interactions .

Q. What experimental controls are critical when evaluating the biological activity of fluorinated oxazoles to avoid false positives?

- Methodological Answer : Include non-fluorinated analogs to isolate fluorine-specific effects. Use isothermal titration calorimetry (ITC) to quantify binding affinities and rule out nonspecific interactions. Validate metabolic stability via LC-MS/MS in microsomal assays .

Data Analysis and Contradictions

Q. How should researchers address inconsistencies in reported synthetic yields for fluorinated oxazoles?

- Methodological Answer : Document reaction conditions rigorously (e.g., solvent purity, moisture levels, catalyst lot variability). Use high-throughput screening to identify optimal parameters. Cross-reference with alternative fluorination protocols (e.g., electrochemical methods) to resolve yield discrepancies .

Q. What statistical approaches are recommended for validating crystallographic data in the presence of anisotropic displacement anomalies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.